molecular formula C11H18N2O5S2 B8439927 2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]ethyl methanesulfonate

Cat. No. B8439927
M. Wt: 322.4 g/mol
InChI Key: VGSLQZVFWSOFEP-UHFFFAOYSA-N
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Patent
US08940900B2

Procedure details

To a solution of [4-(2-Hydroxy-ethyl)-thiazol-2-yl]-carbamic acid tert-butyl ester (5 g, 20 mmol) and triethyl amine (5.8 ml, 40 mmol) in DCM (50 ml) was added methanesulfonyl chloride (1.9 ml, 24 mmol) slowly over a period of 10-15 min. The reaction mixture was stirred at r.t. for 4 hr, quenched with brine (10 ml) and extracted in DCM (100 ml), dried over Na2SO4 and passed through a short column of silica gel bed and concentrated to obtain methanesulfonic acid 2-(2-tert-butoxycarbonylamino-thiazol-4-yl)-ethyl ester (6.0 g, 90%) which was used as such for the next step without further purification.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.8 mL
Type
reactant
Reaction Step One
Quantity
1.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6](=[O:16])[NH:7][C:8]1[S:9][CH:10]=[C:11]([CH2:13][CH2:14][OH:15])[N:12]=1)([CH3:4])([CH3:3])[CH3:2].C(N(CC)CC)C.[CH3:24][S:25](Cl)(=[O:27])=[O:26]>C(Cl)Cl>[C:1]([O:5][C:6]([NH:7][C:8]1[S:9][CH:10]=[C:11]([CH2:13][CH2:14][O:15][S:25]([CH3:24])(=[O:27])=[O:26])[N:12]=1)=[O:16])([CH3:4])([CH3:2])[CH3:3]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
C(C)(C)(C)OC(NC=1SC=C(N1)CCO)=O
Name
Quantity
5.8 mL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
1.9 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
50 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at r.t. for 4 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched with brine (10 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted in DCM (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)NC=1SC=C(N1)CCOS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 6 g
YIELD: PERCENTYIELD 90%
YIELD: CALCULATEDPERCENTYIELD 93.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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